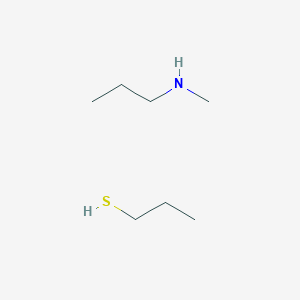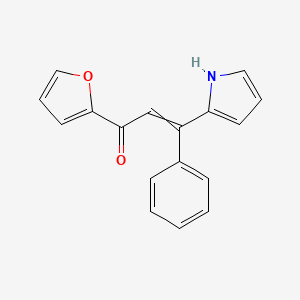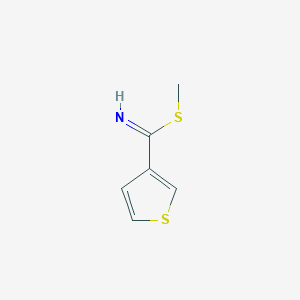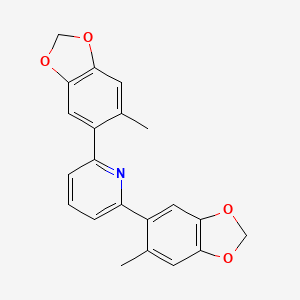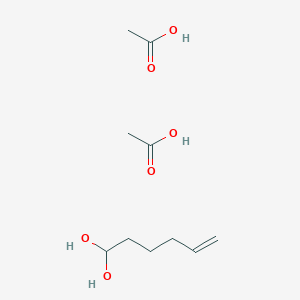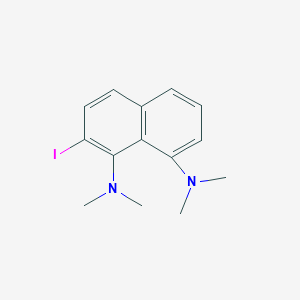
1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C14H18IN2 It is a derivative of 1,8-naphthalenediamine, where two iodine atoms and four methyl groups are attached to the nitrogen atoms
Preparation Methods
The synthesis of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-naphthalenediamine followed by methylation. The reaction conditions often require the use of iodine and methylating agents such as methyl iodide or dimethyl sulfate. The process can be carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, gene expression, and enzyme activity .
Comparison with Similar Compounds
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- can be compared with other similar compounds, such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another strong base with a bicyclic structure, used in organic synthesis.
1,8-Bis(tetramethylguanidino)naphthalene: A derivative with guanidine groups, known for its strong basicity and unique reactivity.
The uniqueness of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- lies in its combination of iodine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
651738-66-8 |
|---|---|
Molecular Formula |
C14H17IN2 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
2-iodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H17IN2/c1-16(2)12-7-5-6-10-8-9-11(15)14(13(10)12)17(3)4/h5-9H,1-4H3 |
InChI Key |
JOTWSEMHGDSWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=C(C=C2)I)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
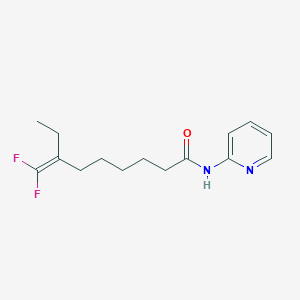
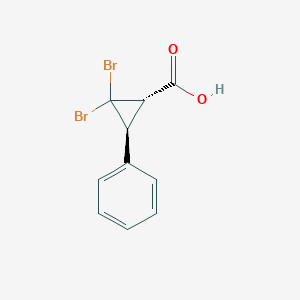
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
